Butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate
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Overview
Description
Butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate typically involves the reaction of a hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The general steps are as follows:
Formation of Hydrazide: The starting material, a hydrazide, is reacted with carbon disulfide in the presence of a base such as potassium hydroxide in ethanol.
Cyclization: The intermediate product undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group in the oxadiazole ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of materials such as polymers and dyes
Mechanism of Action
The mechanism of action of Butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in metabolic pathways.
Interaction with DNA: Intercalating into DNA and disrupting replication and transcription processes.
Modulation of Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate can be compared with other similar compounds, such as:
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Known for its use in organic light-emitting diodes (OLEDs) and as a hole-blocking material.
5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine: Investigated for its antibacterial activity against Salmonella typhi.
Thiazoles: Compounds with diverse biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields.
Properties
Molecular Formula |
C14H16N2O3S |
---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C14H16N2O3S/c1-2-3-9-18-12(17)10-20-14-16-15-13(19-14)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
InChI Key |
URVJGYYCBQLWRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CSC1=NN=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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